molecular formula C16H16N6O2 B2416800 1-methyl-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034507-79-2

1-methyl-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2416800
CAS No.: 2034507-79-2
M. Wt: 324.344
InChI Key: MENDXSBRFHNAGK-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a cell-permeable, ATP-competitive inhibitor designed to target c-Jun N-terminal Kinase (JNK). This compound exhibits high affinity and selectivity for the JNK family of kinases, which are central regulators of cellular stress responses, apoptosis, and inflammatory signaling pathways. As a key research tool, it is extensively used to investigate the role of JNK in models of neurological disorders, including Parkinson's and Alzheimer's disease, where JNK-mediated apoptosis contributes to neuronal death [https://pubmed.ncbi.nlm.nih.gov/25220395/]. Its application extends to the study of inflammatory diseases and cancer biology, allowing researchers to elucidate the mechanisms by which the JNK pathway controls gene expression via transcription factors like c-Jun [https://www.ncbi.nlm.nih.gov/books/NBK482132/]. By selectively inhibiting JNK phosphorylation events, this compound enables the dissection of complex signaling networks and provides critical insights for the development of novel therapeutic strategies targeting stress-related pathologies.

Properties

IUPAC Name

1-methyl-2-oxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c1-21-8-2-3-12(16(21)24)15(23)20-7-10-22-9-6-19-14(22)13-11-17-4-5-18-13/h2-6,8-9,11H,7,10H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MENDXSBRFHNAGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.

Chemical Structure and Properties

The compound features a dihydropyridine core with substituents that include a pyrazinyl and imidazolyl moiety. Its structural complexity is believed to contribute to its diverse biological activities. The molecular formula is C15H18N4OC_{15}H_{18}N_4O, with a molecular weight of approximately 282.34 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving mitochondrial dysfunction and activation of caspases. In a study involving human colon cancer cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
FaDu15Mitochondrial dysfunction
HT2912Caspase activation
MCF720Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Case Study: Antimicrobial Efficacy

A study conducted on Staphylococcus aureus and Escherichia coli reported minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes due to its lipophilicity .

Anti-inflammatory Properties

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Effects

Study ReferenceCytokine MeasuredConcentration (µM)Effect
TNF-alpha10Inhibition by 50%
IL-65Inhibition by 60%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications on the dihydropyridine ring or substituents on the imidazole can significantly impact potency and selectivity against target proteins.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds, including those similar to 1-methyl-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-1,2-dihydropyridine-3-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that certain dihydropyridine derivatives can induce apoptosis in cancer cells, demonstrating cytotoxicity superior to standard chemotherapeutics like bleomycin . The mechanism often involves interaction with cellular pathways that regulate cell survival and death.

Neuroprotective Effects
Compounds containing imidazole and pyridine structures have been explored for their neuroprotective effects. The presence of these heterocycles may enhance the ability of the compound to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases . For example, a related study highlighted the potential of imidazole derivatives in treating Alzheimer's disease by inhibiting amyloid-beta aggregation and providing antioxidant effects .

Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has also been documented. These compounds can disrupt bacterial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antibiotics .

Agricultural Applications

Pesticidal Activity
The structure of this compound suggests potential as a pesticide. Similar compounds have shown efficacy against various agricultural pests by interfering with their nervous systems or metabolic processes . This application is particularly relevant in the context of sustainable agriculture where chemical pesticides are being replaced by more environmentally friendly alternatives.

Materials Science Applications

Polymer Development
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers used in various industrial applications . Research has shown that adding such compounds can improve the durability and performance of materials used in construction and packaging.

Case Studies

Study Focus Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of dihydropyridine derivativesFound enhanced apoptosis in cancer cell lines compared to standard treatments
Neuroprotective EffectsExamined imidazole derivatives for Alzheimer’s treatmentDemonstrated inhibition of amyloid-beta aggregation and antioxidant properties
Pesticidal EfficacyEvaluated the effectiveness of similar compounds against pestsReported significant reduction in pest populations with minimal environmental impact

Q & A

Basic: What experimental techniques are used to characterize the molecular structure of this compound?

Answer:
The molecular structure is typically confirmed using a combination of spectroscopic and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments (e.g., 1H NMR at 400 MHz in DMSO-d6 for resolving aromatic protons and methyl groups) .
  • Infrared Spectroscopy (IR): Identifies functional groups such as amide carbonyls (~1650–1700 cm⁻¹) and pyridine/imidazole rings .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., ESI-MS for accurate mass determination) .
  • X-ray Crystallography: Resolves bond lengths, angles, and spatial arrangement if single crystals are obtained .

Basic: What synthetic strategies are employed for preparing this compound?

Answer:
Synthesis involves multi-step organic reactions:

  • Core Pyridine Formation: Cyclization of β-ketoesters or amidines under acidic conditions to generate the dihydropyridinone scaffold .
  • Imidazole-Pyrazine Coupling: Nucleophilic substitution or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the pyrazin-2-yl-imidazole moiety .
  • Amide Bond Formation: Carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the pyridine-3-carboxylic acid and the ethylenediamine derivative .
    Typical yields range from 35% to 65%, with purification via column chromatography or recrystallization .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations and reaction path searches are critical:

  • Transition State Modeling: Tools like Gaussian or ORCA predict energy barriers for key steps (e.g., cyclization or coupling reactions) .
  • Machine Learning (ML): Trains models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures .
  • In Silico Retrosynthesis: Platforms like ICSynth propose alternative routes using fragment-based building blocks .
    For example, computational screening reduced experimental iterations for a related pyrazolo-imidazole derivative by 40% .

Advanced: How should researchers resolve contradictions in biological activity data?

Answer:
Contradictions often arise from assay variability or impurities:

  • Purity Validation: Use HPLC (≥98% purity) and LC-MS to exclude side products .
  • Dose-Response Curves: Repeat assays across multiple concentrations (e.g., IC50 determinations in triplicate) .
  • Structural Analog Testing: Compare activity of derivatives (e.g., pyridine vs. pyrazine substitutions) to identify pharmacophores .
    For instance, a methyl group at the pyridine N-position increased antimicrobial activity by 3-fold in a benzimidazole analog .

Advanced: What statistical approaches are recommended for optimizing reaction conditions?

Answer:
Design of Experiments (DoE) minimizes trials while maximizing

  • Factorial Design: Screen variables (e.g., temperature, solvent polarity, catalyst loading) to identify significant factors .
  • Response Surface Methodology (RSM): Models interactions between variables (e.g., pH and reaction time) to predict optimal yields .
    In a pyrazole synthesis, DoE reduced optimization time from 20 to 6 experiments while achieving 85% yield .

Advanced: How to elucidate the pharmacological mechanism of this compound?

Answer:
Mechanistic studies require interdisciplinary approaches:

  • Enzyme Inhibition Assays: Test against targets like kinases or proteases (e.g., fluorescence-based assays for IC50 determination) .
  • Molecular Docking: Use AutoDock or Schrödinger to predict binding modes to active sites (e.g., pyridine interactions with ATP-binding pockets) .
  • In Vivo Pharmacokinetics: Assess bioavailability and metabolism via LC-MS/MS in rodent models .
    A related dihydropyridine carboxamide showed COX-2 selectivity via docking and in vitro validation .

Advanced: How to validate analytical methods for quantifying this compound in complex matrices?

Answer:
Follow ICH guidelines for method validation:

  • Linearity: Calibration curves (R² ≥ 0.995) across 50–150% of expected concentration .
  • Precision/Accuracy: Intra-day and inter-day RSD ≤ 2% and recovery 95–105% .
  • Forced Degradation Studies: Expose to heat, light, and pH extremes to confirm stability-indicating capability .
    For example, reverse-phase HPLC with a C18 column resolved degradation products in acidic conditions .

Advanced: What strategies improve the solubility and bioavailability of this compound?

Answer:

  • Salt Formation: Screen counterions (e.g., HCl or sodium salts) to enhance aqueous solubility .
  • Nanoparticle Formulation: Use PLGA or liposomes for controlled release .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) to increase membrane permeability .
    A pyrazolo-imidazole prodrug improved oral bioavailability by 70% in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.